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Compound of Interest

Compound Name: CYCLO(-GLY-SER)
CAS No.: 52661-98-0
Cat. No.: B1588267
Get Quote
. J

Executive Summary

Cyclo(Gly-Ser), also designated as cyclo-glycyl-L-serine or (3S)-3-(hydroxymethyl)piperazine-
2,5-dione, represents a fundamental scaffold in the diketopiperazine (DKP) class. Unlike linear
peptides, this cyclic dipeptide exhibits restricted conformational flexibility and enhanced
metabolic stability against proteolysis, making it a "privileged structure” in medicinal chemistry.
Its physicochemical profile is defined by high water solubility, significant polarity (LogP ~ -1.4),
and the capacity for multiple hydrogen bond interactions, positioning it as a versatile
pharmacophore for blood-brain barrier (BBB) traversal and fragment-based drug design.

Molecular Architecture & Structural Dynamics
Structural Identity

The core of Cyclo(Gly-Ser) is the 2,5-diketopiperazine ring, a six-membered heterocycle
containing two cis-amide bonds. The molecule possesses a single chiral center at the serine

-carbon, typically in the S (L-isomer) configuration in biological contexts.
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Parameter Specification
IUPAC Name (3S)-3-(hydroxymethyl)piperazine-2,5-dione
CAS Number 52661-98-0

Molecular Formula

Molecular Weight 144.13 g/mol

SMILES OC[C@@H]1INC(=0)CNC1=0

L-Serine derived (
Chirality
-configuration)

Stereochemistry and Tautomerism

The DKP ring typically adopts a slight boat conformation to minimize steric strain, though the
glycine residue allows for greater flexibility compared to substituted DKPs. The hydroxymethyl
side chain of serine engages in intramolecular hydrogen bonding with the adjacent amide
carbonyl, influencing the molecule's solvation shell and permeability.

e H-Bond Donors: 3 (Amide NH x2, Hydroxyl OH)
e H-Bond Acceptors: 3 (Amide Carbonyl O x2, Hydroxyl O)

o Tautomerism: Lactam-lactim tautomerism is possible but the bis-lactam form predominates
heavily in neutral aqueous solution and solid state.

Cyclization (DKP Formation)
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Figure 1: Transition from linear precursor to the stabilized diketopiperazine scaffold.
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Physicochemical Profile

The following data aggregates experimental and high-confidence computed values relevant for
formulation and pharmacokinetic modeling.

Property Value Context/Implication

Highly hydrophilic; suggests
poor passive lipid diffusion

unless carrier-mediated, yet

LogP (Octanol/Water) -1.4 (Experimental/Computed) )
DKP structure aids BBB
crossing via specific
transporters.
- High solubility due to polar
Solubility (Water) > 50 mg/mL i
amide/hydroxyl groups.
N Suitable for stock solutions in
Solubility (DMSO) > 10 mg/mL _ _
biological assays.
Within the range (< 90 A?)
Polar Surface Area (PSA) 78.4 A2 .
favorable for BBB penetration.
Typical of DKPs due to strong
) ) intermolecular hydrogen
Melting Point > 220°C (Decomp.) ) )
bonding networks in the crystal
lattice.
] Extremely weak acid; remains
pKa ~13 (Amide NH) ) ]
neutral at physiological pH.
Solubility & Stability

Cyclo(Gly-Ser) is exceptionally stable against proteolytic enzymes (proteases/peptidases)
because the cyclic structure lacks the N-terminal and C-terminal recognition sites required by
exopeptidases. However, the DKP ring is susceptible to hydrolytic cleavage under extreme
acidic (pH < 2) or basic (pH > 10) conditions, leading to ring opening back to the linear
dipeptide.
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Figure 2: Stability profile indicating resistance to enzymatic degradation vs. susceptibility to
chemical hydrolysis.

Synthesis & Purification Methodologies
Synthesis Strategy

The most robust synthesis involves the cyclization of a linear dipeptide ester (e.g., H-Gly-Ser-
OMe). Spontaneous cyclization occurs because the cis conformation of the peptide bond in the
dipeptide ester is energetically accessible, facilitating nucleophilic attack of the N-terminal
amine on the C-terminal ester carbonyl.

Protocol: Solution-Phase Cyclization
Objective: Synthesis of Cyclo(Gly-Ser) from Boc-Gly-OH and H-Ser-OMe-HCI.

e Coupling:

o React Boc-Gly-OH (1.0 eq) with H-Ser-OMe-HCI (1.1 eq) using EDC-HCI/HOBt in
DMF/DCM.

o Maintain basic pH (TEA or DIPEA) for the coupling reaction.
o Result: Boc-Gly-Ser-OMe.

o Deprotection:
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o Treat Boc-Gly-Ser-OMe with TFA/DCM (1:1 v/v) for 1 hour to remove the Boc group.

o Evaporate volatiles to yield H-Gly-Ser-OMe-TFA.

e Cyclization (The Critical Step):
o Dissolve the salt in sec-butanol or toluene/piperidine (10%).
o Reflux for 4-12 hours. The elevated temperature drives the intramolecular aminolysis.

o Self-Validation: Monitoring by TLC/LC-MS will show the disappearance of the linear mass
(M+H 177) and appearance of the cyclic mass (M+H 145).

o Purification:

o Cool the reaction mixture. Cyclo(Gly-Ser) often precipitates due to low solubility in organic
solvents compared to the linear ester.

o Recrystallize from Water/Methanol or Water/Ethanol.

Analytical Characterization

To validate the identity of Cyclo(Gly-Ser), the following analytical fingerprints must be
confirmed.

Proton NMR ( H-NMR) in DMSO-

The symmetry of the glycine protons and the coupling of the serine protons are diagnostic.

8.0-8.3 ppm (1H, s/br): Amide NH (Glycine residue).
e 7.8-8.1 ppm (1H, d): Amide NH (Serine residue).

e 5.0-5.2 ppm (1H, t): Hydroxyl OH (Serine side chain).
e 3.8-4.0 ppm (1H, m):

-CH (Serine).

3.6-3.8 ppm (2H, d/m):
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-CH

(Serine hydroxymethyl).
e 3.6-3.7 ppm (2H, s):

-CH

(Glycine) — typically appears as a singlet or distinct AB system depending on resolution.

Mass Spectrometry (ESI-MS)
e Positive Mode: [M+H]
= 145.1 m/z.

e Adducts: [M+Na]

=167.1 m/z is commonly observed due to the high polarity.

Biological Interface & Drug Delivery Potential
Blood-Brain Barrier (BBB) Permeability

Despite a low LogP (-1.4), DKP scaffolds like Cyclo(Gly-Ser) often exhibit higher-than-predicted
BBB permeability. This is attributed to:

e Reduced Polar Surface Area: Cyclization removes the charged N-terminal amine and C-
terminal carboxylate.

o Transporter Recognition: Structural similarity to endogenous neuropeptides allows hijacking
of peptide transporters (PEPT1/PEPT2).

Therapeutic Applications[1][2]

» Neuroprotection: Analogous to Cyclo(Gly-Pro) (cGP), Cyclo(Gly-Ser) is investigated for
neuroprotective effects, potentially modulating IGF-1 function or acting as a metabolite that
influences AMPA receptor signaling.

» Antibiotic Potentiation: DKPs can act as quorum-sensing mimics, potentially inhibiting biofilm
formation in bacteria without direct bactericidal activity, reducing resistance pressure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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